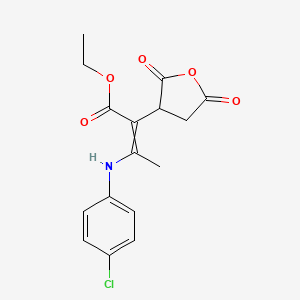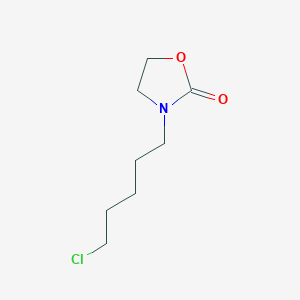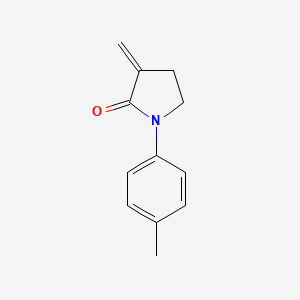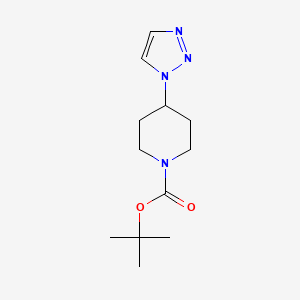
Ethyl 3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate is an organic compound that belongs to the class of esters This compound features a complex structure with multiple functional groups, including an ester, an aniline derivative, and a dioxolan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the ester group: This can be achieved by esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.
Introduction of the aniline derivative: The 4-chloroaniline can be introduced through a nucleophilic substitution reaction.
Formation of the dioxolan ring: This step might involve cyclization reactions under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Ethyl 3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Ethyl 3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways.
類似化合物との比較
Similar Compounds
- Ethyl 3-(4-bromoanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate
- Ethyl 3-(4-fluoroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate
- Ethyl 3-(4-methoxyanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate
Uniqueness
Ethyl 3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate is unique due to the presence of the chloro group, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
特性
分子式 |
C16H16ClNO5 |
|---|---|
分子量 |
337.75 g/mol |
IUPAC名 |
ethyl 3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate |
InChI |
InChI=1S/C16H16ClNO5/c1-3-22-16(21)14(12-8-13(19)23-15(12)20)9(2)18-11-6-4-10(17)5-7-11/h4-7,12,18H,3,8H2,1-2H3 |
InChIキー |
SYASXUXWOKXKDP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=C(C)NC1=CC=C(C=C1)Cl)C2CC(=O)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline](/img/structure/B13996590.png)


![2-(2-Nitrophenyl)dibenzo[b,d]thiophene](/img/structure/B13996610.png)


![2-[4-(1,3-dioxolan-2-yl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996617.png)



![2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B13996627.png)
![1,1'-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one)](/img/structure/B13996634.png)
